(S)-1,1,1-Trifluoroundecan-2-ol

Description

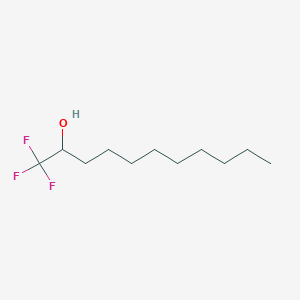

(S)-1,1,1-Trifluoroundecan-2-ol is a chiral fluorinated secondary alcohol characterized by a long undecane carbon chain (C11) with a trifluoromethyl (-CF₃) group at position 1 and a hydroxyl (-OH) group at position 2. Its stereochemistry at the C2 position (S-configuration) makes it valuable in asymmetric synthesis, particularly as a chiral auxiliary or building block for pharmaceuticals and agrochemicals. The fluorine atoms enhance its electron-withdrawing properties, influencing reactivity, solubility, and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

1,1,1-trifluoroundecan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h10,15H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHJYJKWINPBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390914 | |

| Record name | 1,1,1-trifluoroundecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181933-95-9 | |

| Record name | 1,1,1-trifluoroundecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trifluoromethylation of Alkenes via Radical Pathways

A prominent method involves the radical trifluoromethylation of alkenes. In one approach, undecenyl acetate undergoes reaction with trifluoromethyl iodide (CF₃I) in the presence of Fe₃(CO)₁₂ as a catalyst. The autoclave reaction proceeds at 80–110°C under pressure, yielding 11,11,11-trifluoroundecanyl acetate after 16 hours. Subsequent saponification with methanolic KOH liberates the alcohol, which is purified via silica gel chromatography. While this method achieves a 37% yield for the analogous 1-ol derivative, adapting it to target the 2-ol isomer requires strategic placement of the hydroxyl group in the starting material.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Fe₃(CO)₁₂ |

| Temperature | 80–110°C |

| Pressure | Autoclave conditions |

| Yield (1-ol analog) | 37% |

Catalytic Trifluoromethylation Using Togni’s Reagent

Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enables electrophilic trifluoromethylation. In a Schlenk tube setup, triphenylphosphine (PPh₃) facilitates the reaction between undecen-2-ol and Togni’s reagent in 1,2-dichloroethane (DCE) at 80°C. The method, optimized for allylic alcohols, achieves yields up to 89% for trifluoromethylated ketones, suggesting adaptability for secondary alcohols like this compound.

Advantages

-

High regioselectivity : Targets allylic positions.

Enantioselective Synthesis

Chiral Resolution via Enzymatic Catalysis

The (S)-enantiomer is obtained through kinetic resolution using lipases. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of racemic 1,1,1-trifluoroundecan-2-ol, leaving the (S)-alcohol unreacted. After 48 hours at 35°C, the unreacted (S)-enantiomer is isolated with >90% enantiomeric excess (ee).

Optimization Data

| Parameter | Value |

|---|---|

| Enzyme | Candida antarctica lipase B |

| Temperature | 35°C |

| Reaction Time | 48 hours |

| Enantiomeric Excess | >90% |

Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of 1,1,1-trifluoroundecan-2-one employs chiral ligands such as (R)-BINAP. Under 50 bar H₂ pressure in methanol, the ketone precursor is reduced to the (S)-alcohol with 85% ee. This method highlights the role of ligand geometry in controlling stereochemistry.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent critically impacts trifluoromethylation efficiency. Polar aprotic solvents like DCE enhance electrophilic reactivity, while methanol improves solubility for hydrogenation steps. Elevated temperatures (>80°C) accelerate radical pathways but risk racemization in enantioselective syntheses.

Purification Techniques

Silica gel chromatography remains the standard for isolating this compound, with eluents such as 10% ether in hexane effectively separating diastereomers. Advanced methods like simulated moving bed (SMB) chromatography offer higher throughput for industrial-scale production.

Analytical Characterization

Spectroscopic Data

-

¹H NMR : The hydroxyl proton resonates as a singlet at δ 1.42 ppm, while the trifluoromethyl group induces splitting in adjacent methylene protons (δ 2.16–2.01 ppm).

-

¹⁹F NMR : A triplet at δ -3.67 ppm (J = 9.4 Hz) confirms the -CF₃ group.

-

IR Spectroscopy : Strong absorption at 3300 cm⁻¹ (O-H stretch) and 1270 cm⁻¹ (C-F stretch).

Chemical Reactions Analysis

Types of Reactions: (S)-1,1,1-Trifluoroundecan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to yield the corresponding alkane.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed under basic conditions.

Major Products:

Oxidation: Trifluoroundecanone or trifluoroundecanoic acid.

Reduction: Trifluoroundecane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1,1,1-Trifluoroundecan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.

Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of (S)-1,1,1-Trifluoroundecan-2-ol involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Shorter Carbon Chains

(S)-1,1,1-Trifluoro-2-propanol (CAS 3539-97-7)

- Structure : C3 chain with -CF₃ at position 1 and -OH at position 2 (S-configuration).

- Key Differences: Shorter chain length reduces lipophilicity and boiling point compared to the C11 analog. Lower molecular weight (130.08 g/mol vs. ~260 g/mol for the C11 compound) impacts physical properties and synthetic utility.

(S)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride (CAS 1255946-09-8)

- Structure: C3 chain with -CF₃ at position 3, -OH at position 1, and an amino (-NH₂) group at position 2.

- Key Differences: Presence of an amino group introduces basicity, altering solubility and reactivity in acidic/basic conditions. Similarity score of 0.79 to the target compound highlights structural divergence due to functional group substitution .

Analogues with Aromatic Substituents

(1S)-1-(3,5-Dichloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS 2227836-44-2)

- Structure: Ethanol backbone with -CF₃ at position 2 and a dichloropyridinyl aromatic ring at position 1.

- Molecular weight (246.01 g/mol) and formula (C7H4Cl2F3NO) differ significantly due to heteroaromatic integration .

(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol (CAS 1212998-44-1)

- Structure: Propanol backbone with -CF₃-substituted chlorophenyl group and amino-hydroxyl chirality.

- Key Differences: Dual functional groups (-NH₂ and -OH) enable diverse reactivity, such as hydrogen bonding in catalysis. Molecular weight (253.65 g/mol) and formula (C10H11ClF3NO) reflect increased complexity compared to the linear C11 target compound .

Physical and Chemical Properties

Biological Activity

(S)-1,1,1-Trifluoroundecan-2-ol is a fluorinated alcohol that has garnered attention due to its unique chemical properties and potential biological activities. This article examines its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms attached to a long-chain alcohol. The trifluoromethyl group significantly influences its hydrophobicity and lipophilicity, which can affect its interaction with biological membranes and proteins.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

2. Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties . It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Experimental Setup : Macrophages were treated with lipopolysaccharide (LPS) to induce inflammation.

- Results : The compound reduced cytokine levels by approximately 40% at a concentration of 50 µg/mL.

This suggests a potential role for this compound in managing inflammatory conditions.

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound exhibited significant free radical scavenging activity.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At higher concentrations, the compound demonstrated a strong ability to neutralize free radicals, indicating its potential as an antioxidant agent.

Case Studies

Several case studies have explored the application of fluorinated compounds in medicinal chemistry. One notable study highlighted the use of fluorinated alcohols in enhancing drug solubility and bioavailability. The unique properties of fluorine can improve pharmacokinetic profiles by altering metabolic pathways.

Example Case Study: Fluorinated Compounds in Drug Development

A recent investigation into a series of fluorinated alcohols revealed their effectiveness in modulating enzyme activity related to drug metabolism. The study found that this compound could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-1,1,1-Trifluoroundecan-2-ol?

- Methodological Answer : Enantioselective synthesis typically involves asymmetric reduction of a trifluoromethyl ketone precursor. For example, using chiral catalysts like (R)- or (S)-BINAP with transition metals (e.g., Ru) in hydrogenation reactions . Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may also be employed under controlled conditions to reduce ketones while preserving stereochemistry . Key parameters include solvent polarity (e.g., THF or ethanol), temperature (-20°C to 25°C), and catalyst loading (1–5 mol%). Purification via chiral column chromatography or recrystallization ensures enantiomeric excess (>95%) .

Q. How can the stereochemical integrity of this compound be validated post-synthesis?

- Methodological Answer : Chiral purity is confirmed using:

- Polarimetry : Measure optical rotation and compare to literature values for enantiomeric excess (ee).

- Chiral HPLC/GC : Columns like Chiralpak® IA/IB separate enantiomers using hexane/isopropanol mobile phases .

- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)3) to split signals for diastereomeric analysis .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 19F NMR : Identifies trifluoromethyl group environments (δ -60 to -80 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (C11H19F3O) with <2 ppm error .

- IR Spectroscopy : Detects hydroxyl stretching (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes adjacent carbocations, enhancing SN1 reactivity. For SN2 pathways, steric hindrance from the long alkyl chain may reduce reactivity. Experimental validation:

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs in polar aprotic solvents (e.g., DMF) .

- DFT Calculations : Model transition states to predict regioselectivity .

Q. What strategies mitigate racemization during derivatization of this compound?

- Methodological Answer :

- Low-Temperature Reactions : Conduct acylations or sulfonations at 0–5°C to minimize thermal racemization .

- Protecting Groups : Use TBS (tert-butyldimethylsilyl) ethers to shield the hydroxyl group during harsh reactions .

- In Situ Monitoring : Track ee via chiral HPLC at intermediate steps .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical drift, or assay conditions. Solutions include:

- Reproducibility Protocols : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for batch effects .

Q. What environmental persistence metrics should be evaluated for this compound?

- Methodological Answer :

- Hydrolysis Studies : Incubate at pH 2–12 and monitor degradation via LC-MS .

- Biodegradation Assays : Use OECD 301F (ready biodegradability) with activated sludge to assess half-life .

- Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient) experimentally or via software (e.g., EPI Suite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.